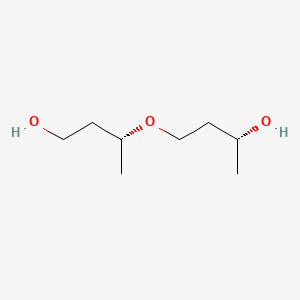
Zinc tert-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is typically found as a white crystalline powder or crystal and is soluble in organic solvents such as ethanol and acetone . This compound is primarily used in organic synthesis as a catalyst and stabilizer, playing a crucial role in the production of various polymers like polyvinyl chloride, polypropylene, and polyethylene .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc tert-butylbenzoate is synthesized through a multi-step process. Initially, tert-butylbenzaldehyde is reacted with ethyl acetoacetate to form an intermediate, which is then acidified. This intermediate is subsequently reacted with zinc chloride to produce this compound .
Industrial Production Methods
In industrial settings, this compound is produced using a solvent method. Benzoic acid and a mixed solvent are added to a reactor and heated until the benzoic acid is completely dissolved. Zinc oxide or zinc hydroxide powder is then added to the solution, followed by a catalyst. The mixture is stirred for several hours, cooled, filtered, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Zinc tert-butylbenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form zinc oxide and other by-products.
Reduction: It can be reduced to its corresponding benzoic acid derivative.
Substitution: It can participate in substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include zinc oxide, tert-butylbenzoic acid, and various substituted benzoic acid derivatives .
Scientific Research Applications
Zinc tert-butylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It serves as a stabilizer in biological assays and experiments.
Medicine: It is explored for its potential use in drug formulations and as an antimicrobial agent.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of zinc tert-butylbenzoate involves its role as a catalyst and stabilizer. It interacts with various molecular targets, including enzymes and proteins, to facilitate chemical reactions and stabilize reaction intermediates. The zinc ion in the compound plays a crucial role in these interactions by coordinating with other molecules and enhancing their reactivity .
Comparison with Similar Compounds
Similar Compounds
- Zinc stearate
- Zinc glycerolate
- Zinc 4-aminobenzoate
Uniqueness
Zinc tert-butylbenzoate is unique due to its specific structure, which includes a tert-butyl group that provides steric hindrance and enhances its stability and reactivity compared to other zinc carboxylates. This makes it particularly effective as a catalyst and stabilizer in various chemical and industrial processes .
Properties
CAS No. |
30443-47-1 |
|---|---|
Molecular Formula |
C22H26O4Zn |
Molecular Weight |
419.8 g/mol |
IUPAC Name |
zinc;2-tert-butylbenzoate |
InChI |
InChI=1S/2C11H14O2.Zn/c2*1-11(2,3)9-7-5-4-6-8(9)10(12)13;/h2*4-7H,1-3H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
JDWKHPKWCUBDHC-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C(=O)[O-].CC(C)(C)C1=CC=CC=C1C(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




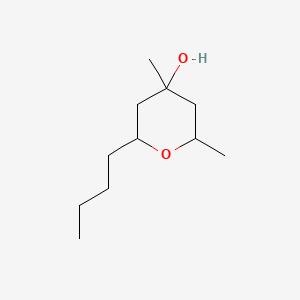
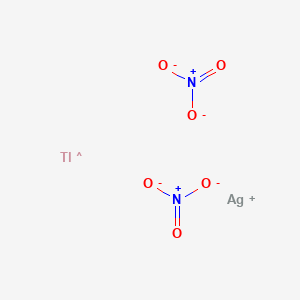
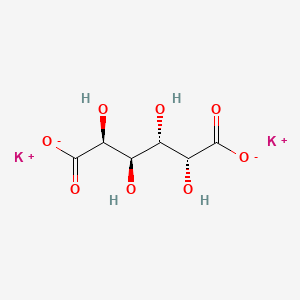
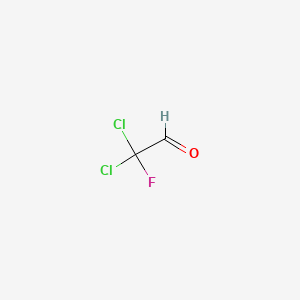

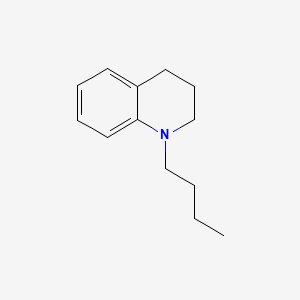
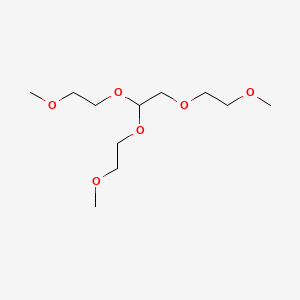
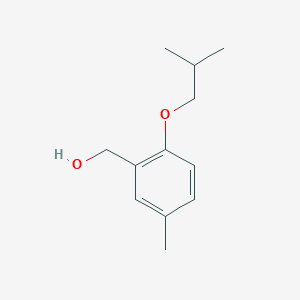
![tert-butyl 4-[(4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12653058.png)

